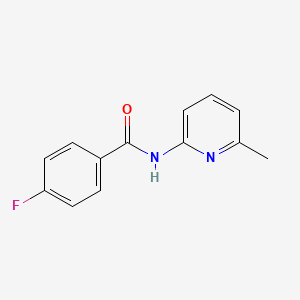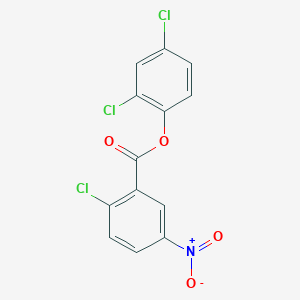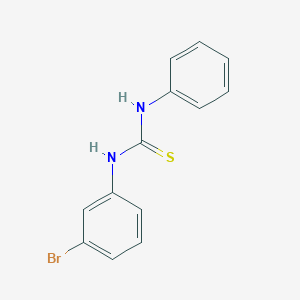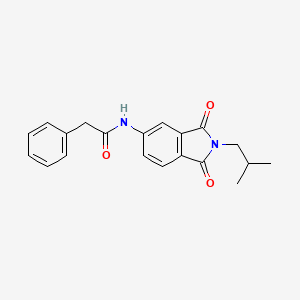![molecular formula C17H19N3OS B5716197 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
作用机制
DAPT inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate proteins, including 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other effects on cell signaling, differentiation, and proliferation, which are likely due to its inhibition of gamma-secretase activity.
Biochemical and Physiological Effects:
DAPT has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. DAPT has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DAPT has been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
实验室实验的优点和局限性
DAPT has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has a high degree of specificity for gamma-secretase and does not affect other enzymes or proteins. However, DAPT also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. In addition, its potency can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research involving DAPT. One area of research is the development of more potent and selective inhibitors of gamma-secretase. Another area of research is the investigation of the role of gamma-secretase in other cellular processes, such as cell migration and invasion. In addition, DAPT has been shown to have potential therapeutic applications in cancer and other diseases, and further research is needed to explore these applications. Finally, the development of new methods for delivering DAPT in vivo could improve its effectiveness in animal studies and clinical trials.
合成方法
The synthesis of DAPT involves several steps, including the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form 2-ethyl-6-methylpyrimidin-4-amine. This intermediate is then reacted with thioacetic acid to form 2-ethyl-6-methylpyrimidin-4-ylthioacetic acid, which is then converted to DAPT through a series of reactions involving cyclization and reduction.
科学研究应用
DAPT has been extensively used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its role in the processing of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors, gamma-secretase has been implicated in the regulation of other proteins, including E-cadherin, ErbB-4, and CD44. DAPT has been used to investigate the role of gamma-secretase in these processes and has been shown to have a wide range of effects on cell signaling, differentiation, and proliferation.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-10-13(2)19-17(18-12)22-11-16(21)20-9-5-7-14-6-3-4-8-15(14)20/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGMRJMVKHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)


![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)


![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)